molecular formula C24H19NO5 B11129934 2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129934
M. Wt: 401.4 g/mol
InChI Key: JHPVPIRQQVGYIJ-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of furan, methoxyphenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . This reaction proceeds under controlled conditions to yield the desired chromeno-pyrrole structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the chromeno-pyrrole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the chromeno-pyrrole core can lead to dihydro derivatives.

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and chromeno-pyrrole moieties can bind to active sites, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19NO5/c1-14-5-10-19-18(12-14)22(26)20-21(15-6-8-16(28-2)9-7-15)25(24(27)23(20)30-19)13-17-4-3-11-29-17/h3-12,21H,13H2,1-2H3

InChI Key

JHPVPIRQQVGYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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